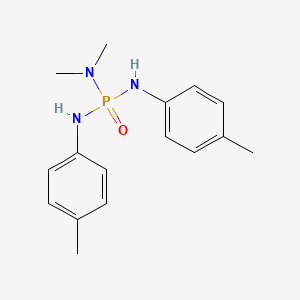
N,N-Dimethyl-N',N''-bis(4-methylphenyl)phosphoric triamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N’,N’'-bis(4-methylphenyl)phosphoric triamide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. This compound is characterized by the presence of dimethyl and methylphenyl groups attached to a phosphoric triamide core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’,N’'-bis(4-methylphenyl)phosphoric triamide typically involves the reaction of dimethylamine with 4-methylphenylphosphoric triamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of N,N-Dimethyl-N’,N’'-bis(4-methylphenyl)phosphoric triamide is scaled up using large reactors and automated systems. The process involves continuous monitoring and control of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as crystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-N’,N’'-bis(4-methylphenyl)phosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The dimethyl and methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include phosphoric acid derivatives, amine derivatives, and substituted phosphoric triamides. These products are often used as intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N’,N’'-bis(4-methylphenyl)phosphoric triamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-N’,N’'-bis(4-methylphenyl)phosphoric triamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. It can also interact with proteins and other biomolecules, affecting their structure and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,N-Dimethyl-N’,N’'-bis(4-methylphenyl)phosphoric triamide include:
- N,N-Dimethyl-N’,N’'-bis(4-methylphenyl)phosphoric diamide
- N,N-Dimethyl-N’,N’'-bis(4-methylphenyl)phosphoric monoamide
Uniqueness
What sets N,N-Dimethyl-N’,N’'-bis(4-methylphenyl)phosphoric triamide apart from similar compounds is its unique combination of dimethyl and methylphenyl groups attached to a phosphoric triamide core. This structure imparts specific reactivity and properties that make it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
346596-60-9 |
|---|---|
Molekularformel |
C16H22N3OP |
Molekulargewicht |
303.34 g/mol |
IUPAC-Name |
N-[dimethylamino-(4-methylanilino)phosphoryl]-4-methylaniline |
InChI |
InChI=1S/C16H22N3OP/c1-13-5-9-15(10-6-13)17-21(20,19(3)4)18-16-11-7-14(2)8-12-16/h5-12H,1-4H3,(H2,17,18,20) |
InChI-Schlüssel |
BIOVEHPEPHKJGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NP(=O)(NC2=CC=C(C=C2)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


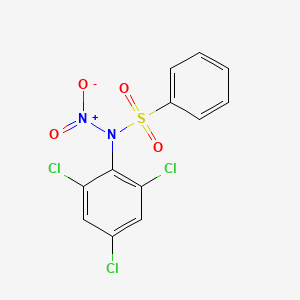
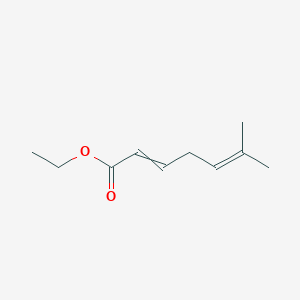
![1,1'-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol]](/img/structure/B12568757.png)
![4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde](/img/structure/B12568779.png)
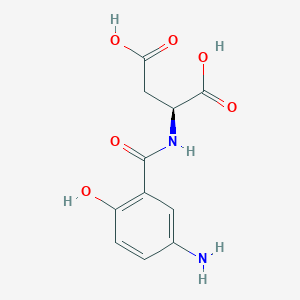
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester](/img/structure/B12568787.png)
![5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol](/img/structure/B12568795.png)
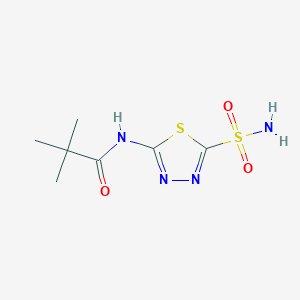
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester](/img/structure/B12568803.png)

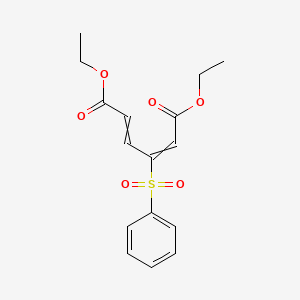

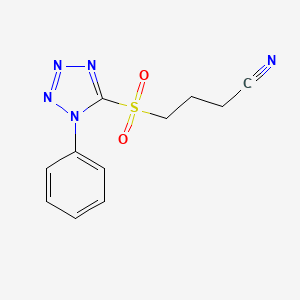
![1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene](/img/structure/B12568831.png)
